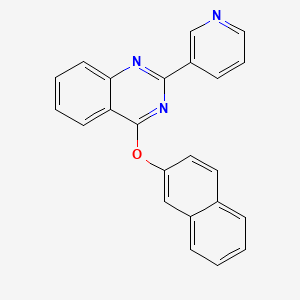

4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

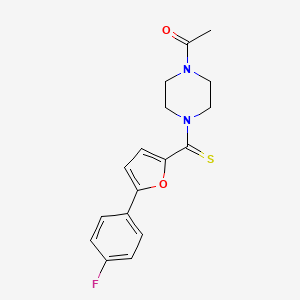

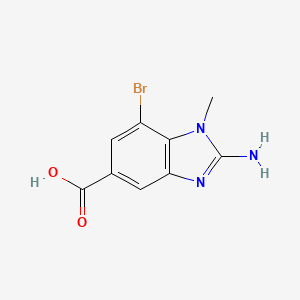

The molecular structure of 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. This core is substituted at the 4-position with a naphthalen-2-yloxy group and at the 2-position with a pyridin-3-yl group .Scientific Research Applications

Synthesis and Material Science Applications

Synthetic Pathways and Photocyclization : A study by Wei Wei et al. (2016) explored the synthesis of benzo[h]-naphth[1,2-f]quinazolines and benzo[h]-phenanthren[9,10-f]quinazoines, which are related to 4-(Naphthalen-2-yloxy)-2-(pyridin-3-yl)quinazoline, through an intramolecular dehydration of photocyclization. This photocyclization process is catalyst-free, occurs under mild conditions, and water is the only by-product, making it an environmentally friendly synthetic route. The study also investigated the fluorescence properties of these polybenzoquinazolines, suggesting potential applications in optoelectronics and sensors (Wei et al., 2016).

Heat Resistant Polymers : Research by S. Mehdipour-Ataei et al. (2005) described the use of a pyridine-based diamine, synthesized from 1,5-dihydroxy naphthalene, for preparing heat-resistant polyimides with preformed ether and ester groups. These novel poly(ether ester imide)s exhibited excellent thermal stability and physical properties, highlighting their potential use in high-performance materials (Mehdipour-Ataei et al., 2005).

Photophysics and Luminescence

- Fluorescent Proton Sponge Analogues : A study by A. F. Pozharskii et al. (2016) focused on the synthesis of 10-dimethylamino derivatives of benzo[h]quinoline and benzo[h]quinazolines, analyzing their high basicity and fluorescent properties. These compounds, including structures related to this compound, showed potential as fluorescent proton sponges, which could be used in pH sensors and fluorescence microscopy (Pozharskii et al., 2016).

Chemical Properties and Interactions

- Copolymer Synthesis for Metal Ion Detection : Di Zhou et al. (2008) reported the synthesis of a novel monomer containing a pyridylazo-2-naphthoxyl group, which was copolymerized with styrene via reversible addition–fragmentation chain transfer polymerization. The resulting copolymer could be used as a carrier for metal ion detection and analysis, demonstrating the applicability of related quinazoline compounds in analytical chemistry and environmental monitoring (Zhou et al., 2008).

Properties

IUPAC Name |

4-naphthalen-2-yloxy-2-pyridin-3-ylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O/c1-2-7-17-14-19(12-11-16(17)6-1)27-23-20-9-3-4-10-21(20)25-22(26-23)18-8-5-13-24-15-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKKEZOSKKZGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonohydrazide](/img/structure/B2385148.png)

![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2385160.png)

![7-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2385167.png)

![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)

![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)